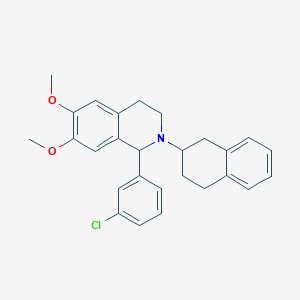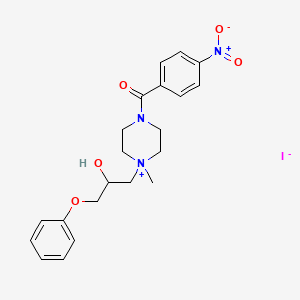
(2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol, also known as DIMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol is not fully understood. However, studies have suggested that (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol may also interfere with the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has low toxicity and does not exhibit significant side effects. However, its effects on the human body are not fully understood. (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has been found to exhibit antioxidant activity, which may be beneficial in the treatment of certain diseases. It has also been studied for its potential use in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol in lab experiments is its low toxicity and lack of significant side effects. This makes it a safer alternative to other chemical compounds that may be more harmful to researchers. However, (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol may be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol. One area of interest is the development of new pharmaceuticals based on (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol. Studies have shown that (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol exhibits antitumor activity, and further research may lead to the development of new cancer treatments. Another area of interest is the use of (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol in the development of new organic materials with optoelectronic properties. Finally, research on the mechanism of action of (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol may lead to a better understanding of its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol involves the reaction of 2,5-dimethylbenzaldehyde with 2-isopropyl-1-methyl-1H-imidazole-5-carbaldehyde in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to yield (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol.
Applications De Recherche Scientifique
(2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has been studied for its potential use in various fields, including pharmaceuticals, materials science, and organic electronics. In the pharmaceutical industry, (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has been found to exhibit antitumor activity against certain cancer cell lines. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In materials science, (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has been used as a building block for the synthesis of novel organic materials with optoelectronic properties. In organic electronics, (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has been used as a dopant for the fabrication of organic light-emitting diodes.
Propriétés
IUPAC Name |
(2,5-dimethylphenyl)-(3-methyl-2-propan-2-ylimidazol-4-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-15(2)21-23-14-20(24(21)5)22(25,18-9-7-6-8-10-18)19-13-16(3)11-12-17(19)4/h6-15,25H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYCVHYZNXCXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)(C3=CN=C(N3C)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5173071.png)
![(3R*,4R*)-1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5173074.png)
![4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(4-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B5173078.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173083.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5173089.png)
![4-{[3-(4-methyl-1-piperazinyl)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B5173092.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole hydrobromide](/img/structure/B5173107.png)
![2-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5173117.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5173131.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine](/img/structure/B5173155.png)


![7-(1-methylethylidene)-3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5173169.png)